N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}-2-(thiophen-2-yl)acetamide
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Overview
Description
N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}-2-(thiophen-2-yl)acetamide is a synthetic organic compound featuring a combination of pyridazinone and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis generally involves the formation of the pyridazinone core followed by the addition of the thiophene moiety.
Specific reaction conditions such as temperature, catalysts, and solvents are optimized to ensure high yield and purity.
Typical reagents include hydrazine derivatives and thiophene-based starting materials.
Industrial Production Methods
Large-scale production may utilize batch reactors with precise control over reaction parameters.
Techniques like chromatography and recrystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can undergo oxidative reactions where functional groups on the thiophene ring are targeted.
Reduction: : The compound can be reduced to modify specific functional groups, potentially altering its activity.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, especially on the thiophene rings.
Common Reagents and Conditions
Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reducing agents such as sodium borohydride.
Substitution reactions may require acidic or basic catalysts.
Major Products Formed
Oxidation might yield sulfoxides or sulfones.
Reduction may produce alcohols or amines.
Substitution reactions can introduce various functional groups, significantly altering the molecule's properties.
Scientific Research Applications
Chemistry
Used as a building block for creating more complex molecules.
Investigated for its potential as a ligand in coordination chemistry.
Biology
Examined for its interactions with biological macromolecules.
Medicine
Explored for potential therapeutic uses, such as anti-inflammatory or anticancer agents.
Structure-activity relationship (SAR) studies help to optimize its pharmacological properties.
Industry
Utilized in the synthesis of materials with specific electronic or optical properties.
Potential use in developing novel polymers or coatings.
Mechanism of Action
The compound's biological activity is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of thiophene and pyridazinone moieties allows for hydrogen bonding, pi-stacking, and other intermolecular interactions. These interactions can inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-{3-[4-oxo-3-(thiophen-2-yl)-1,4-dihydropyrimidin-2-yl]propyl}-2-(thiophen-2-yl)acetamide: : Similar structural motif with a pyrimidinone core instead of a pyridazinone.
N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridin-2-yl]propyl}-2-(thiophen-2-yl)acetamide: : Contains a pyridinone core.
Uniqueness
The pyridazinone core in N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}-2-(thiophen-2-yl)acetamide may confer unique electronic properties, potentially enhancing its interaction with biological targets.
The precise arrangement of thiophene rings can affect the compound's reactivity and stability compared to its analogues.
Conclusion
This compound is a versatile compound with diverse applications in research and industry. Its unique combination of functional groups enables a wide range of chemical reactions, contributing to its potential as a valuable tool in various scientific fields.
Properties
IUPAC Name |
N-[3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S2/c21-16(12-13-4-1-10-23-13)18-8-3-9-20-17(22)7-6-14(19-20)15-5-2-11-24-15/h1-2,4-7,10-11H,3,8-9,12H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCUHEKERIJVKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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